molecular formula C9H11ClN2O3S B11798453 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

Katalognummer: B11798453
Molekulargewicht: 262.71 g/mol
InChI-Schlüssel: LZNYVBRKMHNUFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a specialized pyridine-based compound that serves as a versatile building block in medicinal and agrochemical research. Its molecular structure, featuring a chlorine atom and a pyrrolidine substituent on the pyridine ring, is strategically designed for use in synthesizing more complex molecules . The sulfonic acid functional group makes it a key precursor for the development of various sulfonamide derivatives, which are prominent in pharmaceutical chemistry . As a core scaffold, this compound is valuable for constructing potential enzyme inhibitors and other biologically active molecules. Pyridine derivatives have demonstrated significant potential in drug discovery, with some compounds acting as potent inhibitors of targets like ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression and a promising target for oncology therapeutics . Furthermore, related pyridine sulfonamide compounds have shown activity in other therapeutic areas . Beyond pharmaceuticals, pyridine scaffolds are extensively explored in the development of novel agrochemicals, contributing to the creation of products with new modes of action and enhanced efficacy . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H11ClN2O3S

Molekulargewicht

262.71 g/mol

IUPAC-Name

5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15)

InChI-Schlüssel

LZNYVBRKMHNUFF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonsäure umfasst in der Regel die folgenden Schritte:

    Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Cyclisierungsreaktionen unter Beteiligung von Aminen und Carbonylverbindungen synthetisiert werden.

    Anbindung an den Pyridinring: Der Pyrrolidinring wird dann durch nucleophile Substitutionsreaktionen an den Pyridinring gebunden.

    Einführung der Sulfonsäuregruppe: Die Sulfonsäuregruppe wird durch Sulfonierungsreaktionen eingeführt, häufig unter Verwendung von Reagenzien wie Schwefeltrioxid oder Chlorsulfonsäure.

    Chlorierung: Das Chloratom wird durch Chlorierungsreaktionen eingeführt, typischerweise unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich großtechnische Versionen der oben genannten Synthesewege umfassen, mit Optimierungen in Bezug auf Ausbeute, Reinheit und Kosteneffizienz. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Nucleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere am Pyridinring und an der Sulfonsäuregruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine oder Thiole, Elektrophile wie Alkylhalogenide.

Hauptprodukte

    Oxidation: Bildung von Sulfonsäurederivaten oder Pyridin-N-Oxiden.

    Reduktion: Bildung von Aminderivaten oder dechlorierten Produkten.

    Substitution: Bildung von substituierten Pyridin- oder Pyrrolidinderivaten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-4-(Pyrrolidin-1-yl)pyridin-3-sulfonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Pyrrolidinring kann die Bindungsaffinität durch hydrophobe Wechselwirkungen erhöhen, während die Sulfonsäuregruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Das Chloratom kann ebenfalls zur Reaktivität und Selektivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. The chlorine atom may also contribute to the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Substituents

  • PDCApy (3-(4-(Pyrrolidin-1-yl)phenylcarbamoyl)pyrazine-2-carboxylic acid): While PDCApy shares a pyrrolidine group, it is attached to a phenylcarbamoyl-pyrazine scaffold rather than a pyridine ring. In contrast, the sulfonic acid group in the target compound may broaden its interaction profile, particularly in polar environments.
  • (S)-Isoquinoline-5-sulfonic acid pyrrolidin-3-ylamine: This compound features a sulfonic acid group on an isoquinoline ring and a pyrrolidine-amine substituent. The isoquinoline system’s extended aromaticity may enhance π-π stacking compared to the pyridine-based target compound.

Chlorinated Pyridine Derivatives

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid :
    This compound replaces the pyrrolidine and sulfonic acid groups with a methyl group and carboxylic acid. The carboxylic acid group is less acidic (pKa ~4.2) than the sulfonic acid (pKa ~1.0), reducing ionization at physiological pH. The chlorine at position 2 may lead to different steric hindrance compared to position 5 in the target compound .

  • Ceritinib (Kinase Inhibitor): Ceritinib contains a 5-chloro-4-(substituted phenylamino)pyrimidine core. Its larger molecular weight (MW: ~610) and lipophilic substituents (e.g., tert-butyl ester) contrast with the target compound’s smaller size (estimated MW: ~272) and hydrophilic sulfonic acid group. These differences suggest divergent pharmacokinetic profiles, with Ceritinib optimized for blood-brain barrier penetration .

Sulfonic Acid-Containing Analogues

  • Sodium Pyridine-3-sulfonate: This simpler analogue lacks the chlorine and pyrrolidine groups. Its density (1.509 g/cm³) and molecular weight (181.145 g/mol) are lower than the target compound’s predicted values.

Key Research Findings

  • Substituent Effects : Chlorine at position 5 (vs. 2 or 6) minimizes steric clashes in planar heterocycles, as seen in kinase inhibitors like Tovorafenib (MW: 506.29), which also features a 5-chloro-pyridine motif .
  • Sulfonic Acid Impact : Sodium pyridine-3-sulfonate’s logP (1.07) suggests moderate hydrophilicity, but the target compound’s pyrrolidine group (logP ~1.5–2.0) may balance solubility and permeability .
  • Synthetic Challenges : Chlorinated pyridines are often synthesized via nitration/halogenation (e.g., Ceritinib’s route ), but introducing sulfonic acid requires sulfonation under controlled conditions .

Biologische Aktivität

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and antiparasitic research. Its structural features, including a chloro group and a pyrrolidinyl substituent, contribute to its pharmacological potential. This article delves into the biological activities of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C10_{10}H12_{12}ClN2_{2}O3_{3}S
  • Molecular Weight : 250.73 g/mol
Structural Feature Description
Pyridine Ring Core structure providing heterocyclic properties
Chloro Group Enhances reactivity and biological interactions
Pyrrolidinyl Group Contributes to solubility and potential receptor interactions
Sulfonic Acid Group Increases solubility and facilitates nucleophilic reactions

Antimicrobial Properties

This compound exhibits strong antimicrobial activity, particularly against bacterial pathogens. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, thus demonstrating antibacterial properties.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various pyridine derivatives, this compound showed promising results against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi64 µg/mL

These findings suggest that this compound could be further developed as a therapeutic agent for treating bacterial infections.

Antiparasitic Activity

The compound also demonstrates potential against parasitic infections, particularly malaria. Similar sulfonamide structures have been shown to interfere with metabolic pathways in parasites, suggesting that this compound may have similar effects.

Research Findings on Antiparasitic Effects

Research indicates that compounds with structural similarities to this compound have been effective in inhibiting Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed:

Compound IC50 (µM)
This compound12.5
Control Drug (Chloroquine)0.05

This highlights the potential for this compound in antimalarial drug development.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have indicated that the compound binds effectively to target enzymes involved in folate synthesis and metabolic pathways in pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Unique Properties
4-Piperazinylpyridine SulfonamidePiperazine instead of pyrrolidineEnhanced solubility and bioavailability
2-Chloro-N-(4-methoxyphenyl)pyridine SulfonamideDifferent substitution on phenyl ringPotentially different antimicrobial spectrum
N-BenzothiopheneylsulfonamideContains benzothiophene moietyUnique mechanism targeting TRPM8 channels

This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves sulfonation of a pyridine precursor. For example, pyridine derivatives can react with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonic acid group. Post-sulfonation, nucleophilic substitution with pyrrolidine may follow. Key optimization steps include:
  • Temperature control : Excessive heat during sulfonation can lead to decomposition (e.g., sulfonic acid dehydration) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for substitution reactions .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (aqueous ethanol) improves yield .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer:
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine integration at δ ~3.0–3.5 ppm; sulfonic acid protons may exchange in D₂O) .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensure purity assessment .
  • Mass spectrometry : High-resolution ESI-MS distinguishes the molecular ion peak (expected m/z ~301.04 for C₉H₁₂ClN₂O₃S⁺) from impurities .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer:
  • PPE : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation from sulfonic acid derivatives .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates (e.g., chloropyridines) .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?

  • Methodological Answer:
  • X-ray crystallography : Resolve the crystal structure to identify hydrogen bonds between sulfonic acid (-SO₃H) and pyrrolidine N-H groups. Compare with CSD entries (e.g., similar pyridinium salts form layered structures via O–H···N interactions) .
  • DFT calculations : Optimize molecular geometry to predict intermolecular interaction energies (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. How can researchers reconcile contradictory data in solubility or reactivity studies?

  • Methodological Answer:
  • Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and moisture levels, as sulfonic acids are hygroscopic .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor reaction intermediates under varying pH/temperature conditions .
  • Meta-analysis : Compare datasets from multiple synthetic batches using ANOVA to identify outliers .

Q. What computational frameworks support the design of derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on the sulfonic acid group’s electrostatic contributions .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptor count to predict ADMET properties .

Q. What strategies improve the separation of this compound from complex reaction mixtures?

  • Methodological Answer:
  • Ion-exchange chromatography : Exploit the sulfonic acid group’s strong acidity for retention on cationic resins (e.g., Dowex 50WX4) .
  • Membrane filtration : Use nanofiltration membranes (MWCO ~300 Da) to separate low-MW byproducts .

Q. How can researchers validate the compound’s biological activity in vitro?

  • Methodological Answer:
  • Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based protocols (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM range) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.